N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-16(19,7-11-4-5-22-8-11)9-17-15(18)12-2-3-13-14(6-12)21-10-20-13/h2-6,8,19H,7,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIENGZAKZNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the thiophene moiety through a series of coupling reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Core Structure Variations :
- The target compound shares the 1,3-benzodioxole-5-carboxamide core with tulmimetostatum and compound 10 . However, tulmimetostatum incorporates additional chloro and methyl groups, enhancing its antineoplastic specificity .
- Compound 4 () replaces the carboxamide with a hydrazinecarboxamide group and introduces an imidazole-propylidene chain, likely altering receptor affinity .
Substituent Impact :
- The thiophen-3-yl group in the target compound contrasts with the 2-chlorophenyl in compound 4 and the pyridinyl/cyclohexyl moieties in tulmimetostatum. Thiophene’s electron-rich nature may influence pharmacokinetics (e.g., metabolic stability) compared to halogenated or alkylated aromatic systems .
- Hydroxy and methyl groups on the propyl side chain (target compound) could enhance solubility but reduce blood-brain barrier penetration, analogous to α2C-AR agonists in .
Pharmacological and Therapeutic Insights
- Antineoplastic Potential: Tulmimetostatum’s approval underscores the therapeutic viability of benzodioxole-carboxamide derivatives in oncology . The target compound’s thiophene chain may offer novel binding modes against cancer targets.
- Peripheral vs.
- Safety and Selectivity: Halogenated analogs (e.g., compound 4 with 2-chlorophenyl) may raise toxicity concerns compared to the target compound’s non-halogenated thiophene .
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 2097884-56-3 |
| Structure | Structure |
Synthesis
The synthesis of this compound involves multi-step reactions starting from thiophene derivatives and benzodioxole precursors. The methods typically include:
- Formation of the Benzodioxole Ring : Utilizing dioxole synthesis techniques.
- Amidation : Reacting the carboxylic acid derivative with amine compounds to form the amide bond.
- Hydroxylation : Introducing the hydroxyl group at the appropriate position through oxidation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on Hep3B liver cancer cells showed that derivatives of benzodioxole, including amide variants, reduced cell viability significantly with IC50 values ranging from 1 to 10 µM, indicating strong cytotoxicity compared to standard treatments like Doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 1.5 | Hep3B |
| 2b | 4.0 | Hep3B |
| Doxorubicin | 7.4 | Hep3B |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals:
- DPPH Scavenging Activity : The compound showed a significant reduction in DPPH radical concentration, with an IC50 value of approximately 20 µM, demonstrating its potential as an antioxidant agent .
Case Studies
A notable study conducted on benzodioxole derivatives highlighted their ability to induce cell cycle arrest in cancer cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
